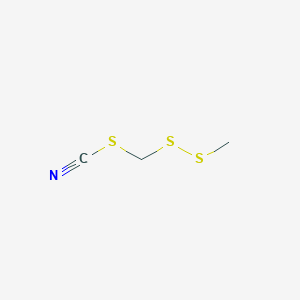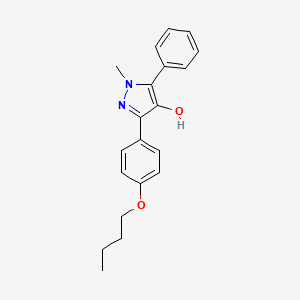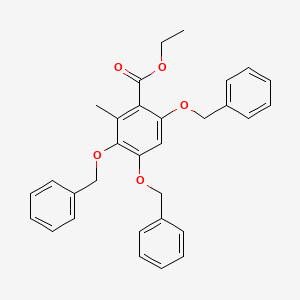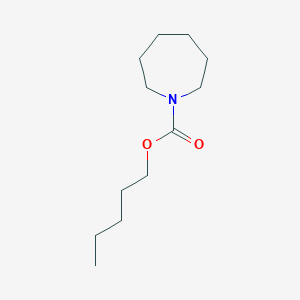
(1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound, such as a cyclohexanone derivative, in the presence of a chiral catalyst. The reaction conditions often include specific temperatures and pressures to optimize the yield and enantiomeric purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to high yields and consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and the presence of functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent choice, are critical in determining the reaction outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
(1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the development of pharmaceuticals and agrochemicals. In medicine, it is investigated for its potential therapeutic properties. Additionally, in industry, it is utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (1R,2R)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile include other chiral cyclohexane derivatives, such as (1S,2S)-2-tert-Butyl-4-oxocyclohexane-1-carbonitrile and (1R,2R)-2-tert-Butyl-4-hydroxycyclohexane-1-carbonitrile .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for various applications, particularly in the synthesis of enantiomerically pure products .
Propriétés
Numéro CAS |
60470-77-1 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
(1R,2R)-2-tert-butyl-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)10-6-9(13)5-4-8(10)7-12/h8,10H,4-6H2,1-3H3/t8-,10+/m0/s1 |
Clé InChI |
DMEQQEGPILFIAV-WCBMZHEXSA-N |
SMILES isomérique |
CC(C)(C)[C@@H]1CC(=O)CC[C@H]1C#N |
SMILES canonique |
CC(C)(C)C1CC(=O)CCC1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)
![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)

![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)](/img/structure/B14601563.png)





![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)
![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)
![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)
![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)
